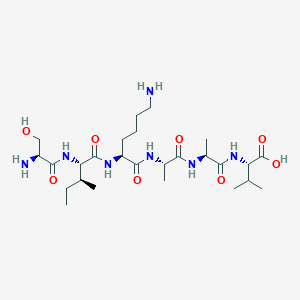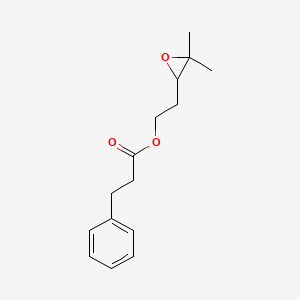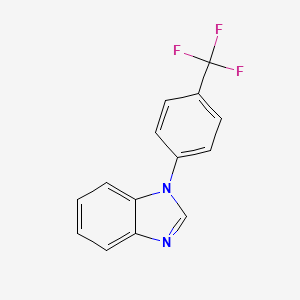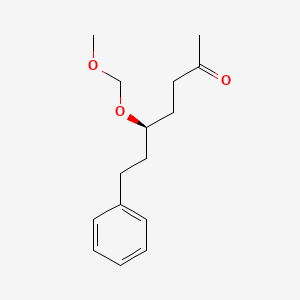
Trifluoromethyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl 3-oxobutanoate is a chemical compound known for its unique properties due to the presence of the trifluoromethyl group. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, medicine, and industry. The trifluoromethyl group imparts increased electrophilicity and reactivity, making it a valuable precursor in the synthesis of various heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoromethyl 3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with various reagents under specific conditions. For instance, the lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate can undergo reactions with ammonium acetate and 1-aminonaphthalene to produce different derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-catalyzed reactions is common in industrial settings to facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Trifluoromethyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ammonium acetate, 1-aminonaphthalene, and various transition-metal catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include trifluoromethylated pyrrole, furan, pyrazole, imidazole, oxazole, thiazole, pyridine, and other heterocycles .
Scientific Research Applications
Trifluoromethyl 3-oxobutanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of trifluoromethyl 3-oxobutanoate involves its ability to act as an electrophilic intermediate in various chemical reactions. The trifluoromethyl group increases the electrophilicity of the compound, making it highly reactive in transition-metal-catalyzed reactions. These reactions often involve the formation of metal carbene species, which can undergo insertion reactions and ylide formations to produce diverse products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trifluoromethyl 3-oxobutanoate include:
Trifluoromethylpyridines: These compounds are used in agrochemicals and pharmaceuticals.
Trifluoromethyl ketones: Known for their applications in medicinal chemistry.
Trifluoromethylpyrazoles: Used in the synthesis of biologically active molecules.
Uniqueness
This compound is unique due to its high electrophilicity and reactivity, which are imparted by the trifluoromethyl group. This makes it a valuable precursor in the synthesis of a wide range of heterocycles and other complex molecules .
Properties
CAS No. |
668980-87-8 |
|---|---|
Molecular Formula |
C5H5F3O3 |
Molecular Weight |
170.09 g/mol |
IUPAC Name |
trifluoromethyl 3-oxobutanoate |
InChI |
InChI=1S/C5H5F3O3/c1-3(9)2-4(10)11-5(6,7)8/h2H2,1H3 |
InChI Key |
DSTCFVLLZSQKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)


![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)



![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)

